1H-Tetrazole-1-ethanol

Description

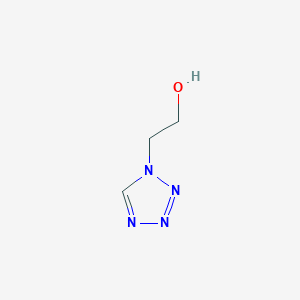

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(tetrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c8-2-1-7-3-4-5-6-7/h3,8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROUXFIBPSXDJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339726 | |

| Record name | 1H-Tetrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15284-25-0 | |

| Record name | 1H-Tetrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Catalytic Transformations of 1h Tetrazole 1 Ethanol and Analogues

General Synthetic Routes to N-Substituted Tetrazoles via Cyclization Chemistry

The construction of the tetrazole ring is most commonly achieved through 1,3-dipolar cycloaddition reactions. nih.gov This fundamental approach has been elaborated upon and diversified to create a range of N-substituted tetrazoles, including 1H-tetrazole-1-ethanol.

One-Pot Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules like substituted tetrazoles from simple starting materials in a single synthetic operation. nih.govbohrium.comacs.org The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, reacting an isocyanide, an oxo component, an amine, and hydrazoic acid to yield α-aminomethyl tetrazoles. acs.org This strategy provides convergent access to diverse tetrazole scaffolds, a crucial aspect for creating libraries of compounds for drug discovery. nih.govnih.gov

A notable MCR for the synthesis of 1-substituted 1H-tetrazoles involves the reaction of primary amines, triethyl orthoformate, and sodium azide (B81097). nih.govresearchgate.net This method has been shown to be effective for a variety of anilines, producing the corresponding 1-aryl-1H-tetrazoles in high yields. nih.gov The reaction conditions are often mild, and the procedure is operationally simple. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aniline, Triethyl orthoformate, Sodium azide | Fe3O4@SiO2-Im(Br)-SB-Cu(II), Water | 1-Aryl-1H-tetrazole | High (up to 97%) | nih.gov |

| Primary amines, Triethyl orthoformate, Sodium azide | Yb(OTf)3 | 1-Substituted-1H-tetrazoles | Good | organic-chemistry.org |

| Aldehydes, Hydroxylamine (B1172632) hydrochloride, Sodium azide | ZSM-5 | 5-Aryl-1H-tetrazoles | - | thieme-connect.comthieme-connect.com |

This table showcases examples of multicomponent reactions for the synthesis of substituted tetrazoles.

Utility of Orthocarboxylic Acid Esters and Azide Reagents

Orthocarboxylic acid esters, such as triethyl orthoformate, are key reagents in the synthesis of 1-substituted tetrazoles. researchgate.netorganic-chemistry.orgresearchgate.net In a three-component reaction with a primary amine and an azide source like sodium azide, they facilitate the formation of the tetrazole ring. researchgate.netorganic-chemistry.orgresearchgate.net This reaction is often catalyzed by a Lewis acid or proceeds in an acidic medium like acetic acid. researchgate.netresearchgate.net The process is advantageous as it avoids the use of highly toxic and explosive hydrazoic acid directly. google.com

The combination of an amine, an orthoester, and sodium azide provides a direct and efficient route to 1-substituted-1H-1,2,3,4-tetrazoles. organic-chemistry.org For instance, various amines can be converted to their corresponding tetrazole derivatives in good yields using ytterbium triflate (Yb(OTf)₃) as a catalyst. organic-chemistry.org

Regioselective Synthesis of 1-Substituted vs. 5-Substituted Tetrazole Derivatives

The regioselectivity in tetrazole synthesis, determining whether the substituent is at the 1- or 5-position, is a critical aspect. The choice of starting materials and reaction conditions dictates the outcome.

The reaction of primary amines with triethyl orthoformate and sodium azide generally leads to the formation of 1-substituted tetrazoles. nih.govresearchgate.net In contrast, the reaction of nitriles with sodium azide typically yields 5-substituted tetrazoles. organic-chemistry.org This [3+2] cycloaddition between a nitrile and an azide is a well-established method for accessing 5-substituted 1H-tetrazoles. nih.gov

Furthermore, multicomponent reactions can be designed to favor one regioisomer over the other. For example, a novel and green visible-light-driven synthesis using a Co@g-C₃N₄ catalyst allows for the direct regioselective synthesis of 1H-tetrazoles from aldehydes and sodium azide. rsc.org In this process, the azide acts as both a three-nitrogen donor and a precursor to the isocyanide intermediate. rsc.org

Advanced Catalytic Approaches in this compound Synthesis

The development of advanced catalytic systems has significantly improved the efficiency, selectivity, and environmental friendliness of tetrazole synthesis. These catalysts often enable milder reaction conditions and facilitate the use of a broader range of substrates.

Metal-Catalyzed Processes (e.g., Palladium Nanoparticles, Copper(II) Nano-catalysts)

Metal-based catalysts have been extensively explored for tetrazole synthesis. A novel heterogeneous catalyst, a Schiff base coordinated Cu(II) complex covalently attached to Fe₃O₄@SiO₂ nanoparticles, has been shown to be highly efficient for the one-pot synthesis of both 1-aryl and 5-aryl 1H-tetrazoles in water. nih.gov This nano-catalyst demonstrates high yields (up to 97%) and can be reused multiple times without significant loss of activity. nih.gov

Palladium nanoparticles have also been utilized in catalytic systems. For example, a Pd/Cu cocatalytic system enables the direct C-H arylation of 1-substituted tetrazoles. organic-chemistry.org Another approach involves an ONO pincer-type Pd(II) complex for the conversion of arylboronic acids to tetrazoles under mild conditions. organic-chemistry.org

| Catalyst | Reaction Type | Substrates | Product | Key Features | Reference |

| Fe3O4@SiO2-Im(Br)-SB-Cu(II) | One-pot MCR | Anilines, TEOF, NaN3 | 1-Aryl-1H-tetrazoles | High yield, aqueous medium, reusable | nih.gov |

| Fe3O4@SiO2-Im(Br)-SB-Cu(II) | One-pot MCR | Benzaldehydes, NH2OH·HCl, NaN3 | 5-Aryl-1H-tetrazoles | High yield, aqueous medium, reusable | nih.gov |

| Pd/Cu cocatalytic system | C-H Arylation | 1-Substituted tetrazoles, Aryl bromides | 5-Aryl-1-substituted tetrazoles | Direct arylation | organic-chemistry.org |

| ONO pincer-type Pd(II) complex | Conversion of boronic acids | Arylboronic acids | Tetrazoles | Mild conditions, reusable catalyst | organic-chemistry.org |

| Co@g-C3N4 | Visible-light photocatalysis | Aldehydes, NaN3 | 1H-Tetrazoles | Green synthesis, regioselective | rsc.org |

This table summarizes various metal-catalyzed approaches for the synthesis of substituted tetrazoles.

Organocatalytic and Heterogeneous Catalysis Systems

Organocatalysis and heterogeneous catalysis offer sustainable alternatives to metal-based systems, often with advantages in terms of cost, toxicity, and ease of catalyst separation. rsc.orgrsc.org

L-proline has been demonstrated as an effective and environmentally benign catalyst for the synthesis of 5-substituted 1H-tetrazoles from a wide range of nitriles, organic thiocyanates, and cyanamides. organic-chemistry.org The reaction proceeds with short reaction times and provides excellent yields. organic-chemistry.org Another organocatalytic approach involves an in situ generated 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which accelerates the cycloaddition of sodium azide with nitriles under microwave heating. organic-chemistry.org

Heterogeneous catalysts, such as the zeolite ZSM-5, have been successfully employed in the three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine hydrochloride, and sodium azide. thieme-connect.comthieme-connect.com The catalyst is recoverable and retains its activity over multiple cycles. thieme-connect.com Silica-supported sodium hydrogen sulfate (B86663) is another example of a heterogeneous catalyst used for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. organic-chemistry.org The use of such solid-supported catalysts simplifies the workup procedure, often requiring only filtration to separate the catalyst. thieme-connect.comrsc.org

Optimization of Reaction Conditions and Solvent Effects

The synthesis of 1-substituted-1H-tetrazoles, including this compound, is highly dependent on the chosen reaction conditions and solvent system. Optimization of these parameters is crucial for achieving high yields, minimizing reaction times, and ensuring operational safety, particularly by avoiding the use of or in situ generation of highly toxic and explosive hydrazoic acid. thieme-connect.comrsc.org

Catalysis plays a pivotal role in the efficient synthesis of tetrazoles. A variety of catalysts have been explored for the formation of 1-substituted tetrazoles from primary amines, triethyl orthoformate, and sodium azide. For instance, Ytterbium(III) triflate (Yb(OTf)₃) has been successfully employed as a catalyst for this transformation, leading to good yields. organic-chemistry.org Nanocatalysts have also emerged as highly efficient, reusable, and environmentally benign options. nih.gov Examples include nickel complexes supported on magnetic nanoparticles, which demonstrate excellent catalytic activity and can be easily recovered and reused. nih.gov For the related synthesis of 5-substituted-1H-tetrazoles from nitriles, zinc salts have proven effective, particularly when using water as a solvent. organic-chemistry.orgresearchgate.net

The choice of solvent significantly impacts reaction outcomes. High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used and can lead to moderate to high product conversion. researchgate.netresearchgate.net However, their high boiling points and solubility in water can complicate product isolation. rsc.orgresearchgate.net Water has been identified as an excellent and environmentally friendly solvent for certain tetrazole syntheses, particularly the zinc-catalyzed reaction of nitriles with sodium azide. organic-chemistry.orgresearchgate.net Poly(ethylene glycol)-400 (PEG-400) has also been used as a green solvent medium, especially in conjunction with nanocatalysts at elevated temperatures. nih.gov In some cases, solvent-free conditions have been developed, offering a greener alternative that simplifies work-up procedures. rsc.org

The optimization of temperature and reaction time is also critical. Microwave-assisted synthesis has been shown to accelerate the conversion of nitriles to 5-substituted 1H-tetrazoles, significantly reducing reaction times. organic-chemistry.orgbeilstein-journals.org For conventional heating, temperatures can range from room temperature to 140°C or higher, depending on the specific substrates, catalyst, and solvent system used. researchgate.netnih.gov For example, using MoO₃ as a catalyst in DMSO at 140°C, the synthesis of 5-phenyl-1H-tetrazole was optimized to achieve a 91% yield in just 1.5 hours. researchgate.net

Table 1: Effect of Solvents and Catalysts on Tetrazole Synthesis

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| MoO₃ (15 mol%) | DMSO | 140 | 1.5 h | 91 | researchgate.net |

| MoO₃ (15 mol%) | DMF | 140 | 3 h | 72 | researchgate.net |

| Humic Acid (0.1 g) | Water | 100 | 4 h | 81-96 | researchgate.net |

| [Fe₃O₄@salicylamide–l-proline–Ni(ii)] (5 mg) | PEG-400 | 120 | Varies | High | nih.gov |

| ZnBr₂ | Water | Reflux | 24 h | 90 | researchgate.net |

| Yb(OTf)₃ | N/A | N/A | N/A | Good | organic-chemistry.org |

| None | Toluene | N/A | N/A | No Product | researchgate.net |

Post-Synthetic Modifications and Derivatization of this compound

Once synthesized, this compound offers two primary sites for further chemical modification: the hydroxyl group of the ethanol (B145695) side chain and the C-5 carbon atom of the tetrazole ring. These modifications allow for the generation of a diverse library of compounds with tailored properties.

The primary alcohol of the ethanol side chain is a versatile functional handle for various transformations. Standard alcohol chemistry can be applied to introduce new functional groups and extend the molecular scaffold.

Key functionalization reactions include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(1H-tetrazol-1-yl)acetaldehyde, or further to the carboxylic acid, 2-(1H-tetrazol-1-yl)acetic acid, using appropriate oxidizing agents.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields esters. This modification can be used to append various molecular fragments to the tetrazole core.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis.

Conversion to Halides: Treatment with halogenating agents (e.g., SOCl₂, PBr₃) can replace the hydroxyl group with a halide, creating an electrophilic site for subsequent nucleophilic substitution reactions.

Phosphoramidite Synthesis: A particularly significant modification involves the reaction of the hydroxyl group to form a phosphoramidite. wikipedia.org This transformation is fundamental in the automated solid-phase synthesis of oligonucleotides, where the 1H-tetrazole moiety can act as an acidic catalyst for the coupling reaction. wikipedia.orgwikipedia.org

Table 2: Potential Functionalizations of the Ethanol Side Chain

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | PCC, DMP | Aldehyde |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Esterification | R-COOH, DCC | Ester |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |

| Phosphitylation | (i-Pr₂N)₂P-O-R', Activator | Phosphoramidite |

The tetrazole ring itself can undergo substitution, primarily at the C-5 position. While the unsubstituted 1H-tetrazole exists in tautomeric forms, the presence of the ethanol substituent at the N-1 position directs further substitution. wikipedia.org The C-H bond at the 5-position is the most common site for functionalization on the pre-formed ring of 1-substituted tetrazoles.

A notable example of such a modification is the direct C-H arylation of 1-substituted tetrazoles. organic-chemistry.org This reaction can be achieved using a Palladium/Copper (Pd/Cu) co-catalytic system, which allows for the coupling of the tetrazole with readily available aryl bromides under mild conditions. organic-chemistry.org This methodology provides a direct route to 5-aryl-1-(2-hydroxyethyl)-1H-tetrazoles, significantly increasing the structural complexity and allowing for the introduction of diverse aromatic systems. This post-synthetic C-5 functionalization is a powerful tool for creating analogues of this compound for various applications. organic-chemistry.orgnih.gov

Chemical Reactivity, Reaction Mechanisms, and Tautomerism Studies of 1h Tetrazole 1 Ethanol

Tautomeric Equilibria and Intramolecular Hydrogen Shifts

Tetrazoles substituted at the C5 position, such as 1-(tetrazol-5-yl)ethanol, characteristically exhibit prototropic tautomerism, existing as an equilibrium mixture of 1H and 2H forms. This equilibrium is fundamental to the molecule's chemical and physical properties and is governed by intramolecular hydrogen shifts.

The existence of both 1H and 2H tautomers of 1-(tetrazol-5-yl)ethanol in the gas phase has been confirmed experimentally through matrix isolation Fourier-transform infrared (FTIR) spectroscopy. In these experiments, the gaseous compound is deposited within an inert matrix, such as solid argon, at cryogenic temperatures, which allows for the trapping and individual study of different isomers.

When 1-(tetrazol-5-yl)ethanol is deposited in an argon matrix at 10 K, a complex mixture of conformers is observed. However, due to low barriers for conformational isomerization, significant "conformational cooling" occurs during the deposition process. This results in the trapping of only three primary forms of the compound. Further simplification of the mixture can be achieved by depositing the matrix at a slightly higher temperature of 30 K. Under these conditions, only the single most stable conformer of each tautomer (1H and 2H) survives, providing clear experimental evidence for the co-existence of both tautomeric forms.

Computational studies, particularly those using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have provided deep insights into the tautomeric landscape of 1-(tetrazol-5-yl)ethanol. These theoretical investigations have mapped the potential energy surfaces for both the 1H and 2H tautomers, identifying multiple possible conformers and the energy barriers between them.

According to these calculations, the gas-phase equilibrium at room temperature consists of a dozen different conformers: five corresponding to the 1H tautomer and seven to the 2H tautomer. The most stable conformer for the 1H tautomer is stabilized by an intramolecular hydrogen bond between the N-H of the tetrazole ring and the oxygen of the ethanol (B145695) substituent (NH···O). Conversely, the most stable conformer of the 2H tautomer features an intramolecular hydrogen bond between the hydroxyl group of the ethanol substituent and a nitrogen atom of the tetrazole ring (OH···N). These computational findings are in excellent agreement with the experimental observation that only the most stable conformer of each tautomer is present in matrices prepared at 30 K.

| Tautomer | Most Stable Conformer | Stabilizing Intramolecular H-Bond | Relative Energy (kJ/mol) |

|---|---|---|---|

| 1H | 1H-I | NH···O | Base |

| 2H | 2H-I | OH···N | Higher |

Photochemical Transformations and Mechanistic Insights

The photochemistry of tetrazoles is a rich field, characterized by ring cleavage and the formation of highly reactive intermediates. researchgate.net 1-(Tetrazol-5-yl)ethanol exhibits particularly interesting photochemical behavior that is directly linked to its tautomeric nature.

Upon ultraviolet (UV) irradiation (λ > 200 nm), 1-(Tetrazol-5-yl)ethanol undergoes unimolecular decomposition. Experimental and theoretical studies have identified a specific decomposition pathway for the 2H-tautomer. This pathway involves the cleavage of the tetrazole ring, leading to the formation of two primary products: an azide (B81097) and hydroxypropanenitrile. This reaction highlights a common fragmentation pattern for tetrazoles, which often involves the extrusion of molecular nitrogen. nih.govmdpi.com

The photochemical decomposition of tetrazole derivatives is often proposed to proceed through highly reactive, short-lived intermediates. nih.gov Mechanistic studies on various tetrazoles provide strong evidence for the involvement of biradical species in these transformations. nih.gov For example, the photoexcitation of certain tetrazolone derivatives is postulated to cause the elimination of a nitrogen molecule to yield a triplet biradical intermediate, which then rapidly rearranges to form the final products. nih.gov In other systems, the formation of singlet biradicals, such as triaza trimethylene methane (B114726) diradicals, has been proposed as the key intermediate following the initial photoinduced extrusion of nitrogen. researchgate.netnih.gov Although the specific biradical intermediates for 1-(tetrazol-5-yl)ethanol have not been definitively characterized, these related studies strongly suggest that its photochemical pathway likely involves similar biradical species.

One of the most remarkable findings in the study of 1-(tetrazol-5-yl)ethanol is its demonstration of tautomer-selective photochemistry. When a matrix containing both the most stable 1H and 2H tautomers is subjected to broad-spectrum UV light, the two tautomers behave differently.

The 2H-tautomer is observed to be photoreactive, undergoing the unimolecular decomposition described previously to form an azide and hydroxypropanenitrile. In stark contrast, the 1H-tautomer is found to be entirely photostable under the same irradiation conditions. This unprecedented selectivity, where one tautomer reacts while the other does not, is a significant finding. It is attributed to the different electronic structures and intramolecular hydrogen bonding patterns of the two tautomers, which influence their respective excited-state potential energy surfaces and dictate their divergent photochemical fates.

Thermal Decomposition Pathways and Energetic Properties

Tetrazole derivatives are recognized for their high nitrogen content and significant positive enthalpies of formation, which classify them as energetic materials mdpi.comresearchgate.net. The thermal decomposition of these compounds is a critical area of study, revealing pathways to the release of stored chemical energy. When heated, 1H-tetrazole and its derivatives can explode, representing a primary blast hazard nih.gov. The decomposition process is highly exothermic, driven by the formation of the extremely stable dinitrogen molecule (N₂).

The thermal fragmentation of the tetrazole ring generally proceeds through two primary, distinct pathways scispace.comresearchgate.net. The specific mechanism for an N-substituted tetrazole like 1H-Tetrazole-1-ethanol is influenced by the nature of its substituents and the conditions applied.

Pathway 1: Azidoazomethine Intermediate: For 1,5-disubstituted tetrazoles, the decomposition often begins with a ring-opening to form an azidoazomethine intermediate. This intermediate then eliminates a molecule of nitrogen (N₂).

Pathway 2: Nitrile Imine Formation: In the case of 2,5-disubstituted tetrazoles, thermal decomposition can lead to the formation of reactive nitrile imines researchgate.net.

Pathway 3: Direct Nitrogen Elimination: Another major pathway involves the direct cycloelimination of a nitrogen molecule from the tetrazole ring researchgate.net.

For 1H-tetrazoles, the decomposition process is often preceded by a rapid and reversible tautomeric conversion between the 1H and 2H forms, with each tautomer potentially following a distinct decomposition mechanism researchgate.net.

The decomposition of tetrazoles is characteristically an exothermic process, releasing significant thermal energy researchgate.netnih.gov. This is a direct consequence of the high positive enthalpy of formation of the tetrazole ring structure. The energy released during the exothermic decomposition of tetrazole compounds is substantial, a property that makes them valuable in the field of high-energy-density materials rsc.org. While specific calorimetric data for this compound is not detailed in the available literature, the parent compound, 1H-tetrazole, is known to decompose exothermically, emitting toxic nitrogen oxides upon heating nih.gov. This energetic behavior is a hallmark of the tetrazole class of compounds.

Dimerization and Polymerization Processes

The tetrazole ring can participate in reactions that lead to the formation of larger molecular structures, such as dimers and polymers. These processes can be induced by catalysts or external conditions like high pressure.

While specific studies on the dimerization of this compound are not available, research on related tetrazole derivatives provides insight into possible catalytic mechanisms. For instance, the dimerization of other tetrazole compounds has been achieved using transition metal complexes. These processes often involve the coordination of the tetrazole to a metal center, which facilitates the coupling of two monomer units. The specific nature of the catalyst, solvent, and substituents on the tetrazole ring would be critical in determining the feasibility and outcome of such a reaction for this compound.

High pressure is a known method for inducing polymerization in nitrogen-rich materials. Studies on the parent compound, 1H-tetrazole, have shown that it can polymerize under high pressure researchgate.net. This transformation is of interest for creating novel high-energy-density materials. It is plausible that substituted derivatives like this compound could also undergo polymerization under extreme pressure, potentially leading to a polymeric network with a high concentration of nitrogen-nitrogen bonds. Furthermore, tetrazole ligands have been used in the in-situ synthesis of metallosupramolecular coordination polymers under hydrothermal conditions, demonstrating the ring's ability to act as a building block in polymerization processes rsc.org.

Regioselectivity Challenges in Alkylation and Functionalization

A significant challenge in the synthesis of N-substituted tetrazoles, including this compound, is controlling the regioselectivity of the alkylation reaction. The tetrazole anion has two potential sites for alkylation, the N1 and N2 positions of the ring, which leads to the formation of two possible regioisomers.

The ratio of these isomers is highly dependent on several factors, including the structure of the tetrazole, the nature of the alkylating agent, the solvent, and the reaction conditions rsc.orgepa.gov. Often, the alkylation of 5-substituted tetrazoles preferentially yields the 2,5-disubstituted (N2) isomer rsc.org. This makes the synthesis of the pure 1,5-disubstituted (N1) isomer, such as this compound, a non-trivial synthetic problem.

Mechanistic studies suggest that the regioselectivity may be governed by the difference in the nucleophilic substitution mechanism (first-order vs. second-order) rsc.org. For example, alkylation with tertiary alcohols, which proceed through a carbocation intermediate, often results in high regioselectivity for the N2 position epa.gov. In contrast, achieving high selectivity for the N1 position can be more challenging and may require specific directing groups or reaction conditions that favor thermodynamic over kinetic control. DFT calculations on related heterocyclic systems suggest that chelation mechanisms and other non-covalent interactions can play a crucial role in directing the alkylation to a specific nitrogen atom beilstein-journals.org.

Table 1: Factors Influencing Regioselectivity in the Alkylation of Tetrazoles

| Factor | Observation | Potential Outcome for this compound Synthesis |

|---|---|---|

| Alkylating Agent | Tertiary alcohols and other agents forming stable carbocations often favor N2 alkylation. epa.gov | Synthesis using 2-haloethanol might proceed via an SN2 mechanism, but the outcome is sensitive to conditions. |

| Base and Cation | The choice of base (e.g., NaH vs. K₂CO₃) and the corresponding cation can influence the N1/N2 ratio. beilstein-journals.org | Specific base/solvent combinations would need to be screened to optimize the yield of the N1 isomer. |

| Solvent | Solvent polarity can impact the reaction's regioselectivity. beilstein-journals.org | A less polar solvent might favor N1 alkylation by reducing the solvation of the N2 position. |

| Reaction Mechanism | The balance between SN1 and SN2 pathways, or chelation effects, can dictate the final product distribution. rsc.orgbeilstein-journals.org | Conditions favoring an SN2 attack at the N1 position would be required for a selective synthesis. |

Computational and Theoretical Chemistry Studies on 1h Tetrazole 1 Ethanol Systems

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1H-Tetrazole-1-ethanol. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) and ab initio methods are the primary computational tools for studying tetrazole derivatives. DFT methods, particularly those using hybrid functionals like B3LYP, are widely employed for their balance of computational efficiency and accuracy in predicting molecular geometries and electronic properties. iosrjournals.orgtaylorfrancis.comsuperfri.org These methods are used to calculate key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment, and Mulliken atomic charges. taylorfrancis.comnih.gov The energy gap between HOMO and LUMO is a crucial indicator of a compound's stability and reactivity. mdpi.com

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods like CCSD(T), offer higher accuracy by more rigorously accounting for electron correlation. unimi.itresearchgate.net While computationally more demanding, these methods are often used to benchmark DFT results and to obtain highly accurate binding energies and potential energy surfaces for systems involving hydrogen bonding, which is critical for understanding ethanol (B145695) clusters and their interactions. researchgate.netrsc.org For instance, studies on ethanol clusters have utilized MP2 and DLPNO-CCSD(T) levels of theory to accurately calculate binding energies. rsc.org

| Parameter | Description | Typical Computational Method |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | DFT (e.g., B3LYP) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | DFT (e.g., B3LYP) |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. mdpi.com | DFT (e.g., B3LYP) |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT, MP2 |

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms (bond lengths, bond angles). | DFT, MP2 |

The choice of basis set is a critical step in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection directly impacts the accuracy and computational cost of the study. mit.eduusc.edu

For molecules like this compound, which contain heteroatoms with lone pairs (N, O) and a hydroxyl group capable of hydrogen bonding, the inclusion of both polarization and diffuse functions in the basis set is essential. chemrxiv.org

Pople-style basis sets , such as 6-31G(d) or the more extensive 6-311++G(2d,2p), are commonly used. iosrjournals.orgtaylorfrancis.commdpi.com The functions in parentheses denote the addition of polarization functions (e.g., d-functions on heavy atoms, p-functions on hydrogen) and diffuse functions (+), which are necessary to accurately describe electron distribution, non-covalent interactions, and anions.

Dunning's correlation-consistent basis sets , such as aug-cc-pVDZ or aug-cc-pVTZ, are often employed for higher-accuracy calculations, particularly with correlated ab initio methods like MP2 or CCSD(T). unimi.itresearchgate.netrsc.org The "aug-" prefix indicates the addition of diffuse functions.

Optimizing the level of theory involves selecting a combination of method (e.g., B3LYP, MP2) and basis set that provides the desired accuracy for the property of interest without incurring prohibitive computational expense. For example, geometry optimizations might be performed with a less demanding basis set like 6-31G(d), followed by single-point energy calculations with a larger, more flexible basis set like aug-cc-pVTZ to obtain more accurate electronic properties. iosrjournals.org

| Basis Set Family | Example | Typical Application |

| Pople | 6-311+G(d,p) | DFT calculations for geometry optimization and electronic properties of medium-sized organic molecules. mdpi.com |

| Correlation-Consistent | aug-cc-pVDZ | High-accuracy ab initio (MP2, CCSD(T)) calculations, especially for systems with weak interactions. researchgate.netrsc.org |

| Effective Core Potential | LanL2DZ | Used for systems containing heavy elements where relativistic effects are important (not typically required for this compound). researchgate.net |

Conformational Analysis and Potential Energy Surface Landscapes

The flexibility of the ethanol side chain attached to the tetrazole ring allows the molecule to adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures and the energy barriers between them.

The potential energy surface (PES) of this compound is complex due to the rotational freedom around the N-C, C-C, and C-O single bonds. rsc.org Computational methods can systematically explore this PES to locate energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. unimi.it

For the ethanol moiety, trans and gauche conformers are well-known. unimi.it The orientation of this side chain relative to the planar tetrazole ring will result in several low-energy structures. By performing a relaxed scan of the PES, where specific dihedral angles are systematically varied and the rest of the molecule's geometry is optimized at each step, a landscape of the relative energies of different conformations can be constructed. mdpi.com Studies on ethanol clusters have shown that even for the monomer, multiple stable structures exist, and these form the building blocks for the vast number of possible cluster structures. rsc.org A similar complexity is expected for this compound due to the rotational flexibility of its side chain.

A key feature of this compound is the potential for intramolecular hydrogen bonding. The hydroxyl (-OH) group of the ethanol side chain can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. acs.orgnih.gov This interaction can significantly influence the molecule's conformational preferences, stabilizing conformers where the hydroxyl hydrogen is in close proximity to a ring nitrogen. nih.gov

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as infrared (IR) spectra. By calculating the vibrational frequencies and their corresponding intensities, theoretical spectra can be generated that aid in the assignment of experimental results. superfri.org

For this compound, DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level) can be used to compute the harmonic vibrational frequencies. mdpi.com These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., 0.9688 for B3LYP/6-311+G(d,p)) to improve agreement with experimental data. mdpi.com

The predicted spectrum allows for the unambiguous assignment of specific absorption bands to the vibrations of particular functional groups. For this compound, key vibrational modes would include:

O-H stretching: Highly sensitive to hydrogen bonding. An intramolecularly hydrogen-bonded O-H stretch would appear at a lower frequency (e.g., ~3100 cm⁻¹) compared to a free O-H stretch (~3500 cm⁻¹). mdpi.com

N-H stretching of the tetrazole ring.

C-H stretching of the ethyl group.

C=N and N=N stretching within the tetrazole ring.

C-O stretching of the alcohol.

By comparing the computed spectrum with experimental data, one can confirm the molecular structure and gain insights into conformational and intermolecular interactions.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Expected Behavior in this compound |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | Frequency will be lowered due to intramolecular H-bonding with a tetrazole nitrogen. |

| N-H Stretch | 3300 - 3500 | Characteristic of the 1H-tetrazole tautomer. |

| C-H Stretch (sp³) | 2850 - 3000 | From the -CH₂-CH₂- group. |

| C=N / N=N Stretch | 1400 - 1650 | Ring stretching modes of the tetrazole core. |

| C-O Stretch | 1050 - 1260 | From the primary alcohol group. |

Vibrational Frequency Calculations and Assignments

Vibrational frequency analysis is a cornerstone of computational chemistry, providing insights into the infrared (IR) and Raman spectra of molecules. Density Functional Theory (DFT) is a common method for these calculations. For the tetrazole ring, characteristic vibrational peaks are typically observed between 1640-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The specific frequencies are sensitive to the nature and position of substituents on the ring. mdpi.com

In a computational study of 5-vinyl-1H-tetrazole, theoretical vibrational spectra were calculated and compared with experimental data. mdpi.com Key assignments included deformation vibrations of the substituent, torsional vibrations of the substituent and the ring, and stretching vibrations of the tetrazole ring itself. mdpi.com For a molecule like this compound, vibrational calculations would be expected to identify modes corresponding to the O-H stretch, C-O stretch, and various bending and stretching modes of the ethyl group, in addition to the characteristic vibrations of the tetrazole ring.

Table 1: Illustrative Calculated Vibrational Frequencies for a Substituted Tetrazole

| Frequency (cm⁻¹) (Calculated) | Assignment |

| ~3500 | N-H Stretch |

| ~3100 | C-H Stretch (ring) |

| ~2900 | C-H Stretch (alkyl) |

| ~1600 | C=N Stretch |

| ~1450 | CH₂ Scissoring |

| ~1300 | N=N Stretch |

| ~1100 | C-N Stretch |

| ~1000 | Ring Bending |

Note: This table is illustrative and based on typical values for substituted tetrazoles. Specific values for this compound would require dedicated calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method used in conjunction with DFT, are employed to predict ¹H and ¹³C NMR chemical shifts. pnrjournal.com These predictions are valuable for confirming molecular structures and understanding the electronic environment of different nuclei.

The chemical shifts of protons on a tetrazole ring are influenced by the electronic effects of the substituents. libretexts.org For this compound, one would expect to see signals corresponding to the N-H proton of the tetrazole ring, the protons of the methylene (B1212753) groups in the ethanol substituent, and the terminal methyl group. The N-H proton of the tetrazole ring typically appears significantly downfield. pnrjournal.com The protons on the carbon adjacent to the tetrazole nitrogen and the oxygen atom would be deshielded and thus shifted downfield compared to a simple alkane. libretexts.org

In a study on 5-(benzylthio)-1H-tetrazole, the ¹H NMR spectrum showed a singlet for the N-H proton in the range of δ 13.40-11.50 ppm and a singlet for the -S-CH₂- protons at δ 4.58 ppm. pnrjournal.com Theoretical calculations of chemical shifts for this molecule were in good agreement with the experimental data. pnrjournal.com

Table 2: Predicted ¹H NMR Chemical Shifts for an Exemplary Substituted Tetrazole

| Proton | Predicted Chemical Shift (ppm) |

| N-H (ring) | 11.5 - 13.5 |

| C-H (ring) | 8.0 - 9.5 |

| N-CH₂- | 4.0 - 5.0 |

| O-CH₂- | 3.5 - 4.5 |

| CH₃ | 1.0 - 1.5 |

Note: This table provides expected ranges for a molecule like this compound based on general principles and data from related compounds.

Analysis of Bonding, Electronic Properties, and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.

For tetrazole derivatives, the nitrogen atoms of the ring are generally electron-rich, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. acs.org The N-H proton, in contrast, is an electron-poor site. In this compound, the oxygen atom of the ethanol substituent would also be an electron-rich region. MEP analysis can help in understanding the intermolecular interactions of the molecule, which are crucial for its behavior in different chemical and biological environments.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wisc.edu It allows for the investigation of charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified using second-order perturbation theory. These interactions are indicative of delocalization and hyperconjugation effects.

In substituted tetrazoles, NBO analysis has been used to study the electronic delocalization within the aromatic ring and the influence of substituents on this delocalization. mdpi.com For this compound, NBO analysis would reveal the nature of the C-N, N-N, and N-H bonds within the tetrazole ring, as well as the bonds in the ethanol substituent. It would also quantify the lone pair occupancies on the nitrogen and oxygen atoms and any significant donor-acceptor interactions between the ring and the substituent.

Mechanistic Modeling of Chemical Reactions

Transition State Characterization and Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states and mapping out the corresponding reaction pathways. By calculating the energies of reactants, products, and transition states, activation energies and reaction enthalpies can be determined.

For tetrazole-containing molecules, computational studies have investigated various reactions, including cycloadditions and tautomerization. iosrjournals.orgnih.gov The stability of different tautomers (1H- and 2H-tetrazoles) is a key aspect that can be explored computationally, with the relative energies often depending on the substituent and the phase (gas or condensed). iosrjournals.orgwikipedia.org In the gas phase, the 2H-tautomer of the parent tetrazole is generally more stable. wikipedia.org

For this compound, mechanistic modeling could be applied to study reactions such as proton transfer, N-alkylation, or reactions involving the hydroxyl group of the ethanol substituent. The characterization of transition states would involve identifying the unique imaginary frequency corresponding to the motion along the reaction coordinate.

Advanced Structural Characterization Techniques for 1h Tetrazole 1 Ethanol and Derivatives

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

For instance, analysis of related heterocyclic compounds, such as those containing pyrazole (B372694) and tetrazole moieties, confirms the specific spatial arrangement and substituent orientations that are crucial for understanding their chemical behavior. mdpi.commdpi.com The data obtained from single crystal X-ray diffraction are fundamental for validating computational models and understanding structure-property relationships. mdpi.com

Table 1: Representative Crystallographic Data for a Substituted Pyridylpyrazole Ethanol (B145695) Derivative This table presents typical data obtained from a single crystal X-ray diffraction experiment on a related heterocyclic ethanol compound, illustrating the type of information generated.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 11.456 |

| c (Å) | 9.876 |

| β (°) | 105.45 |

| Volume (ų) | 1102.3 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is employed to analyze the crystalline nature of a bulk sample. Unlike single crystal analysis, PXRD provides information averaged over a large number of crystallites. It is particularly useful for confirming the phase purity of a synthesized compound, identifying different polymorphic forms, and studying crystalline-to-crystalline phase transitions under non-ambient conditions, such as high pressure. researchgate.net Studies on the parent 1H-tetrazole have utilized PXRD to investigate its behavior under high pressure, revealing phase transitions and polymerization, which highlights the technique's utility in characterizing the stability and bulk properties of tetrazole-based materials. researchgate.net

Hydrogen Bonding and Crystal Packing Interactions

The supramolecular architecture of 1H-tetrazole-1-ethanol in the solid state is largely dictated by hydrogen bonding and other non-covalent interactions. The tetrazole ring itself is a potent hydrogen bond acceptor, while the N-H group is an effective hydrogen bond donor. researchgate.net The introduction of the 1-ethanol substituent adds a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor, further diversifying the possible intermolecular interactions.

In the crystal lattice of tetrazole derivatives, molecules are often linked by N−H···N hydrogen bonds, forming dimers, infinite chains, or more complex networks. nih.govmdpi.com The presence of the ethanol group can lead to additional O-H···N or O-H···O interactions, which play a crucial role in stabilizing the crystal packing. nih.gov These interactions are fundamental to the material's physical properties, such as melting point and solubility. The geometry of these hydrogen bonds, including bond distances and angles, can be precisely determined from single crystal X-ray diffraction data. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. otago.ac.nz By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing. The surface is typically colored to show regions of close contact with neighboring molecules; red spots indicate strong interactions like hydrogen bonds, while blue regions represent weaker contacts. nih.gov

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Hydrazinyl Tetrazole Derivative

| Contact Type | Contribution (%) |

| O···H / H···O | 23.2% |

| N···H / H···N | 11.9% |

| I···N / N···I | 11.9% |

| I···H / H···I | 10.7% |

| Other | 42.3% |

Data adapted from a study on a complex tetrazole derivative to illustrate the quantitative output of the analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁴N, ¹⁵N, ⁷Li) for Atomic Environment Determination

A comprehensive NMR analysis of this compound involves probing several different atomic nuclei to build a complete structural picture.

¹H NMR : Proton NMR provides information on the number and type of hydrogen atoms. For this compound, the spectrum would show distinct signals for the proton on the tetrazole ring (C-H), the two methylene (B1212753) groups (-CH₂-) of the ethanol substituent, and the hydroxyl proton (-OH). oregonstate.edupitt.edu The chemical shift of the tetrazole proton is typically found significantly downfield due to the deshielding effect of the aromatic, electron-deficient ring system. rsc.orgchemicalbook.com The methylene group attached to the nitrogen (N-CH₂) will be deshielded compared to the one attached to the oxygen (-CH₂-OH). pitt.edudu.edu

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Tetrazole C-H | ~8.5 - 9.5 |

| N-CH₂ | ~4.4 - 4.8 |

| CH₂-OH | ~3.8 - 4.2 |

| OH | Variable |

¹³C NMR : Carbon-13 NMR identifies all unique carbon environments in the molecule. wisc.edu The spectrum of this compound would exhibit three signals: one for the carbon atom within the tetrazole ring and two for the carbons of the ethanol side chain. oregonstate.edu The tetrazole carbon resonance appears in the aromatic region of the spectrum. rsc.orglibretexts.org The chemical shifts of the ethanol carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. libretexts.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Tetrazole C5 | ~140 - 150 |

| N-CH₂ | ~50 - 55 |

| CH₂-OH | ~58 - 63 |

¹⁵N NMR : Nitrogen-15 NMR is a powerful tool for directly probing the electronic structure of the tetrazole ring, although it often requires specialized techniques or isotopic enrichment due to the low natural abundance and sensitivity of the ¹⁵N nucleus. researchgate.net The four nitrogen atoms of the 1-substituted tetrazole ring are chemically distinct and therefore give rise to separate signals. conicet.gov.ar Experimental and computational studies on 1-substituted tetrazoles have established a general shielding order of N1 > N4 > N2 > N3, with the chemical shifts being highly sensitive to the nature of the substituent at the N1 position. conicet.gov.ar This technique is invaluable for unambiguously distinguishing between different tetrazole isomers.

Table 5: Typical ¹⁵N NMR Chemical Shift Ranges for 1-Substituted 1H-Tetrazoles

| Nitrogen Position | Typical Chemical Shift Range (δ, ppm, rel. to CH₃NO₂) |

| N1 | -80 to -110 |

| N2 | -10 to +10 |

| N3 | +15 to +35 |

| N4 | -30 to -50 |

Note: Chemical shifts are referenced to nitromethane. Conversion from the liquid ammonia (B1221849) scale may be necessary. science-and-fun.de

¹⁴N and ⁷Li NMR : While also NMR-active, ¹⁴N NMR is less commonly used for high-resolution structural studies of organic molecules due to significant signal broadening caused by its quadrupolar nucleus. ⁷Li NMR would be a relevant and highly sensitive technique for characterizing the lithium salt of this compound, providing information on ion pairing and aggregation in solution. However, for the neutral parent compound, it is not applicable.

Quantitative NMR for Reaction Monitoring and Product Yields

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive method for determining the concentration and purity of substances without the need for identical reference standards. nih.govnih.gov In the context of this compound synthesis, ¹H qNMR is particularly valuable for real-time reaction monitoring and accurate yield determination. nih.gov

The process involves adding a known amount of an internal standard—a compound with sharp signals in a region of the spectrum that does not overlap with analyte signals—to the reaction mixture or final product. nih.gov By comparing the integral of a specific proton signal from this compound to the integral of a signal from the internal standard, the precise quantity of the product can be calculated.

Key aspects of applying qNMR include:

Signal Selection: For this compound, characteristic signals such as the proton on the tetrazole ring (C5-H) or the methylene protons of the ethanol group (-CH₂-) are typically chosen for integration. These signals should be well-resolved and free from overlap with other species in the mixture.

Reaction Monitoring: By taking aliquots from a reaction mixture at different time points, qNMR can track the disappearance of starting materials and the appearance of this compound, providing crucial kinetic data.

Purity and Yield Calculation: After the reaction is complete, qNMR can determine the absolute amount of this compound in the crude or purified product, allowing for an accurate calculation of the reaction yield and assessment of purity. nih.gov

Table 1: Example Data for qNMR Yield Determination of this compound

| Analyte Signal (this compound) | Integral Value | Number of Protons | Internal Standard (e.g., Maleic Acid) | Integral Value | Number of Protons | Molar Ratio (Analyte:Standard) |

| Tetrazole C5-H | 1.25 | 1 | Olefinic CH | 2.50 | 2 | 1:1 |

| Ethanol -CH₂- | 2.50 | 2 | Olefinic CH | 2.50 | 2 | 1:1 |

Advanced NMR Techniques for Conformation and Dynamics

While one-dimensional NMR provides information on chemical structure, advanced two-dimensional (2D) NMR techniques are essential for elucidating the three-dimensional conformation and dynamic properties of molecules like this compound. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining spatial proximity between protons. For this compound, NOESY experiments can reveal through-space correlations between the protons on the ethanol side-chain and the proton on the tetrazole ring. The presence and intensity of these cross-peaks help define the preferred orientation (conformation) of the ethanol substituent relative to the heterocyclic ring.

Correlation Spectroscopy (COSY): COSY spectra identify protons that are coupled to each other through chemical bonds, typically over two or three bonds. In this compound, a COSY experiment would show a clear correlation between the -CH₂- and -OH protons of the ethanol group, confirming their connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to probe longer-range couplings (typically 2-4 bonds) between protons and heteroatoms like carbon (¹³C) or nitrogen (¹⁵N). mdpi.com This is crucial for unambiguously assigning the substitution pattern on the tetrazole ring. For instance, an HMBC experiment could show a correlation from the methylene (-CH₂-) protons of the ethanol group to the C5 carbon of the tetrazole ring, confirming the N1-substitution pattern.

These advanced methods provide a detailed map of molecular connectivity and spatial arrangement, which is critical for understanding the structure-activity relationships of tetrazole derivatives. ipb.pt

Vibrational Spectroscopy for Functional Group and Tautomeric Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and are instrumental in identifying the tautomeric form of tetrazole derivatives. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" characteristic of the molecule's functional groups. For this compound, key vibrational modes can be assigned to either the tetrazole ring or the ethanol side chain.

Characteristic FTIR Absorptions for this compound:

O-H Stretch: A broad and strong absorption band typically appears in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in the ethanol moiety.

N-H Stretch: While the N1 position is substituted, if any unsubstituted tetrazole is present, a band around 3000-3500 cm⁻¹ might be observed. researchgate.net

C-H Stretch: Absorptions for the aliphatic C-H bonds of the ethanol group are expected in the 2850-3000 cm⁻¹ region. pnrjournal.com The aromatic C-H stretch of the tetrazole ring appears at higher wavenumbers, typically >3000 cm⁻¹. mdpi.com

C=N and N=N Stretches: The tetrazole ring exhibits a series of characteristic stretching and breathing vibrations between 1300-1600 cm⁻¹. pnrjournal.comresearchgate.net

Ring Vibrations: The tetrazole ring structure gives rise to several bands in the fingerprint region (900-1200 cm⁻¹). researchgate.net

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected around 1050 cm⁻¹.

Table 2: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| -CH₂- | C-H Stretch | 2850 - 3000 | Medium |

| Tetrazole Ring | C-H Stretch | ~3100 | Medium-Weak |

| Tetrazole Ring | C=N / N=N Stretches | 1300 - 1600 | Medium-Strong |

| Tetrazole Ring | Ring Modes | 900 - 1200 | Medium |

| -CH₂-OH | C-O Stretch | ~1050 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While FTIR is sensitive to polar bonds (like C-O and O-H), Raman spectroscopy is particularly effective for identifying non-polar or symmetric bonds.

For this compound, Raman spectroscopy is especially useful for characterizing the vibrations of the tetrazole ring, which involves symmetric N=N and C=N stretches that may be weak in the IR spectrum. researchgate.netresearchgate.net The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational framework. rsc.org

Matrix Isolation Infrared Spectroscopy for Tautomer Studies

Tetrazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. rsc.orguc.pt In the solid state or in solution, intermolecular interactions often favor one tautomer. rsc.org Matrix isolation infrared spectroscopy is a powerful technique to study the intrinsic properties of molecules, free from these interactions.

The technique involves trapping the molecule of interest in an inert, solid matrix (like argon) at very low temperatures (around 10 K). rsc.orguc.pt The sample is vaporized and then co-deposited with the matrix gas onto a cold window. This process effectively freezes the gas-phase equilibrium, allowing for the spectroscopic identification of different tautomers that might coexist in the gas phase. uc.pt High-resolution IR spectra of the isolated molecules can then be recorded. Studies on the parent tetrazole have shown that while the 1H-tautomer is common in the crystalline phase, the 2H-tautomer is more stable and abundant in the gas phase. rsc.orgfao.orgualg.pt This technique would be invaluable for determining the inherent stability and vibrational frequencies of the different possible tautomers of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

For this compound, under electron ionization (EI), the molecule will first form a molecular ion (M⁺˙). This high-energy ion then undergoes a series of fragmentation reactions, breaking at its weakest bonds to form smaller, more stable ions.

Expected Fragmentation Pathways:

Loss of Nitrogen: A characteristic primary fragmentation process for many tetrazoles is the extrusion of a molecule of nitrogen (N₂, 28 Da). nih.gov

Alpha-Cleavage: The bond between the two carbons of the ethanol group or the bond between the nitrogen and the first carbon of the side chain can break.

Side-Chain Fragmentation: Loss of the entire ethanol group or parts of it (e.g., loss of H₂O, CH₂OH) is also a probable pathway.

The resulting mass spectrum will show a peak for the molecular ion (at m/z = 114 for C₃H₆N₄O) and a series of other peaks corresponding to the various fragment ions. The precise mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS), which confirms the elemental composition. mdpi.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₃H₆N₄O)

| m/z Value | Proposed Fragment | Neutral Loss |

| 114 | [M]⁺˙ (Molecular Ion) | - |

| 86 | [M - N₂]⁺˙ | N₂ |

| 83 | [M - CH₂OH]⁺ | CH₂OH |

| 70 | [C₂H₄N₃]⁺ | CH₂O + N |

| 69 | [CH₃N₄]⁺ | C₂H₃O |

| 43 | [CH₃N₂]⁺ | C₂H₃N₂O |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

UV-Visible spectroscopy is a valuable analytical technique used to study the electronic transitions within molecules and to monitor the progress of chemical reactions involving this compound and its derivatives. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are parts of a molecule that absorb light.

In the case of tetrazole derivatives, the tetrazole ring itself and any associated unsaturated groups act as chromophores. Unsubstituted tetrazoles typically exhibit absorption maxima in the vacuum UV region (below 200 nm), which is outside the range of standard UV-Vis spectrophotometers. However, the introduction of substituents on the tetrazole ring can shift the absorption to longer, more readily accessible wavelengths. For instance, derivatives like 5-(benzylthio)-1H-tetrazole show an absorbance peak at 271 nm when dissolved in dimethyl sulfoxide (B87167) (DMSO) pnrjournal.com. The primary electronic transitions observed in these systems are typically π → π* and n → π* transitions, involving the promotion of electrons from pi (π) bonding orbitals or non-bonding (n) orbitals to anti-bonding pi (π*) orbitals.

The following table summarizes the types of electronic transitions that can be observed in tetrazole derivatives:

| Electronic Transition | Description | Typical Wavelength Range (nm) |

| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | < 200 for unsubstituted |

| n → π | Excitation of an electron from a non-bonding orbital (e.g., on a nitrogen atom) to a π anti-bonding orbital. | 200 - 400 |

Data compiled from general principles of UV-Visible spectroscopy and studies on related heterocyclic compounds.

UV-Visible spectroscopy is also a powerful tool for monitoring the progress of reactions involving this compound. As a reaction proceeds, the chemical structure of the reactants changes, leading to the formation of intermediates and products with different chromophores. These changes are reflected in the UV-Visible absorption spectrum. For example, photochemical reactions of tetrazoles, which can lead to the cleavage of the tetrazole ring upon exposure to UV light, can be effectively monitored by observing the decrease in the characteristic absorbance of the starting tetrazole and the appearance of new absorption bands corresponding to the photoproducts nih.gov. By tracking the change in absorbance at a specific wavelength over time, the reaction kinetics can be determined. This is particularly useful for studying photodegradation or other reactions where the tetrazole ring is modified.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique for the characterization of this compound and its derivatives, providing crucial information about the elemental composition and purity of a synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of the compound's purity and confirms its elemental composition. For most organic compounds, an accepted deviation of ±0.4% is considered evidence of sufficient purity nih.govwikipedia.org.

The theoretical elemental composition of this compound (C₃H₆N₄O) is as follows:

Carbon (C): 31.58%

Hydrogen (H): 5.30%

Nitrogen (N): 49.10%

Oxygen (O): 14.02%

In research, the results of elemental analysis are typically presented in a table comparing the calculated (theoretical) and found (experimental) values. For example, in the characterization of a cocrystal of 1H-tetrazole with sodium perchlorate (B79767) (NaClO₄), elemental analysis was used to confirm the composition of the new material nii.ac.jp.

The following interactive table illustrates how elemental analysis data is typically presented for a tetrazole-containing compound, using the reported data for the 1H-tetrazole/NaClO₄ cocrystal as an example:

| Element | Calculated (%) | Found (%) |

| Carbon | 6.23 | 6.06 |

| Nitrogen | 29.09 | 28.91 |

| Hydrogen | 1.04 | 1.11 |

Data from the elemental analysis of a 1H-tetrazole/NaClO₄ cocrystal. nii.ac.jp

This comparison provides a clear and concise confirmation of the compound's identity and purity, which is an essential step in the synthesis and characterization of new chemical entities.

Advanced Applications of 1h Tetrazole 1 Ethanol and Its Derivatives in Materials and Industrial Chemistry

Development of Energetic Materials and High-Energy-Density Compounds

The tetrazole family of compounds is well-regarded in the field of energetic materials due to its high nitrogen content and significant positive enthalpy of formation, which releases a large amount of energy upon decomposition. researchgate.net Tetrazole-based materials are known for producing environmentally benign, non-toxic reaction products like water and nitrogen gas, coupled with high burn rates and good thermal stability. wikipedia.org These characteristics make them desirable for various energetic applications. wikipedia.orgacs.org While research specifically detailing 1H-Tetrazole-1-ethanol in energetic formulations is emerging, the properties of its core structure suggest significant potential. The presence of the ethanol (B145695) group can influence properties such as density, oxygen balance, and sensitivity, making its derivatives candidates for tailored energetic materials.

Tetrazole derivatives are increasingly investigated for use in pyrotechnics, particularly for creating cleaner and more environmentally friendly formulations. researchgate.net Compounds like 5-aminotetrazole (B145819) are used as fuels in colored smoke formulations, demonstrating improved performance in terms of efficiency and persistence. The goal is to develop formulations that are free of problematic substances like perchlorates. The high nitrogen content of the tetrazole ring contributes to a self-sustaining redox reaction, which is crucial for pyrotechnic performance. researchgate.net The integration of tetrazole derivatives can lead to low-smoke compositions and can be tailored for specific effects, such as light, sound, or smoke generation. wikipedia.org The ethanol group in this compound could potentially be modified to incorporate other functional groups that act as colorants or performance modifiers in pyrotechnic mixtures.

| Tetrazole Derivative | Application in Pyrotechnics | Key Advantage |

| 5-Aminotetrazole | Fuel in colored smoke signals | High smoke performance and persistence |

| 5,5'-Bistetrazole Salts | Component in low-smoke compositions | Reduces harmful byproducts |

| 1H-Tetrazole Salts | Colorants in environmentally friendly formulations | Avoids heavy metals and perchlorates researchgate.net |

Tetrazoles and their derivatives are considered effective components for gas generators, most notably in automotive airbag systems. wikipedia.org They serve as a more environmentally benign alternative to sodium azide (B81097). google.com The primary advantage of tetrazole-based gas generants is their combustion to produce a sufficient volume of substantially non-toxic gases, primarily nitrogen. google.comgoogle.com Compounds such as 5-aminotetrazole have been a focus of such applications. wikipedia.org These materials exhibit good thermal stability and favorable ballistic properties, including desirable burn rates. wikipedia.orggoogle.com Formulations typically combine a tetrazole fuel with an oxidizer to achieve the desired gas generation rate. The this compound molecule, with its high nitrogen content, fits the profile of a potential fuel for such systems, offering a stable and efficient source of nitrogen gas upon combustion.

Coordination Chemistry and Ligand Design

The tetrazole ring is an excellent ligand in coordination chemistry due to its multiple nitrogen atoms, which can act as coordination sites. mdpi.comarkat-usa.org This allows for the formation of stable complexes with a wide range of metal ions. arkat-usa.org The versatility of the tetrazole moiety enables the construction of diverse coordination polymers and metal-organic frameworks (MOFs) with varied topologies and properties. unimi.it The deprotonated form of the tetrazole ring can use up to four nitrogen atoms to bridge metal centers. unimi.it The ethanol group on this compound adds another potential coordination site (the hydroxyl oxygen), making it a bifunctional ligand capable of forming more complex and potentially more stable metal complexes.

Research has demonstrated the capability of hydroxyl-functionalized tetrazoles to act as versatile ligands. A close derivative, 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole (Hhmt), has been successfully used to synthesize a series of copper(I) complexes. tandfonline.com In these structures, the deprotonated ligand (hmt) coordinates with copper ions through both the heterocyclic nitrogen atoms and the sulfhydryl group. tandfonline.com The specific coordination mode allows for the formation of complex two-dimensional (2-D) structures. tandfonline.com The structural diversity of these complexes is influenced by the presence of other ions, such as halides, which can be integrated into the final structure. tandfonline.com The characterization of these materials is typically performed using techniques like X-ray crystallography to determine the precise arrangement of atoms and the coordination geometry around the metal centers. tandfonline.comnih.gov

| Complex | Ligand | Metal Ion | Resulting Structure |

| [Cu(hmt)]n | 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole | Cu(I) | 2-D structure formed by μ4-hmt bridging four Cu(I) atoms. tandfonline.com |

| [Cu2Cl(hmt)]n | 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole | Cu(I) | 2-D structure with 1-D [Cu4Cl2] chains bridged by hmt. tandfonline.com |

| [Cu4Br(hmt)3]n | 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole | Cu(I) | 2-D structure with inorganic [Cu4Br] motifs connected by hmt. tandfonline.com |

| [Cu4I(hmt)3]n | 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole | Cu(I) | 2-D structure isostructural with the bromide complex. tandfonline.com |

The strong chelating ability of tetrazole-based ligands makes them promising candidates for applications in environmental remediation, specifically for the removal of heavy metal ions from aqueous solutions. arkat-usa.org Tetrazole derivatives can be incorporated into polymeric materials to create adsorbents for pollutants. For instance, new tetrazole derivatives of chitosan (B1678972) have been synthesized for this purpose. nih.gov Furthermore, electrodes modified with polymeric films of tetrazole-containing compounds have been developed for the electrochemical recognition and sensing of heavy metal ions like mercury, copper, lead, and cadmium. mdpi.comresearchgate.net The principle relies on the complexation of the metal ions by the tetrazole units on the electrode surface. mdpi.comresearchgate.net The bifunctional nature of this compound, with both tetrazole and hydroxyl groups, could enhance its binding affinity and selectivity for specific heavy metal ions, making its derivatives potentially effective materials for water treatment technologies.

Precursors and Building Blocks for Heterocyclic Synthesis

Tetrazoles are valuable precursors in organic synthesis, serving as building blocks for a wide array of more complex heterocyclic systems. nih.govbohrium.com Their utility stems from the reactivity of the tetrazole ring and the ability to functionalize it at various positions. organic-chemistry.org Multi-component reactions, such as the Ugi-azide reaction, provide an efficient pathway to synthesize 1,5-disubstituted 1H-tetrazoles, which can then undergo further chemical transformations. beilstein-journals.org

The this compound molecule is particularly useful as a synthetic intermediate. The hydroxyl group can be easily converted into other functional groups or used as a handle for attaching the tetrazole moiety to other molecules. For example, it can be oxidized to an aldehyde or carboxylic acid, or it can undergo esterification or etherification reactions. A related compound, 1H-Tetrazole-1-acetyl chloride, derived from the corresponding acetic acid, is a highly reactive acylating agent used to introduce the tetrazolyl-acetyl group into molecules containing amines, alcohols, or thiols. This highlights how the functional group attached to the tetrazole ring dictates its role as a building block. The presence of both the stable tetrazole ring and the reactive ethanol group makes this compound a versatile platform for constructing novel and complex heterocyclic compounds for various applications, including pharmaceuticals and materials science. beilstein-journals.orgnih.gov

Synthesis of Triazoles and Thiazoles

The tetrazole moiety, while stable, can be a precursor or a building block in the synthesis of other heterocyclic systems like triazoles and thiazoles, which are of great interest in medicinal and materials chemistry. The synthesis of these compounds often involves multi-step reactions where ethanol is frequently used as a solvent.

Triazole Synthesis: The formation of 1,2,3-triazoles is commonly achieved via 1,3-dipolar cycloaddition reactions, famously exemplified by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". While direct conversion of the tetrazole ring is not a standard route, derivatives of this compound could be functionalized to participate in such reactions. For instance, the hydroxyl group of the ethanol side chain can be converted into a leaving group, followed by substitution with an azide, creating a precursor for triazole synthesis. Alternatively, multicomponent reactions, such as the Ugi-azide reaction, provide a pathway to synthesize tetrazole-triazole bis-heterocycles, often utilizing ethanol as the preferred solvent, which can yield moderate results. mdpi.com N-substituted-1,2,3-triazoles have been synthesized in an ethanol solvent through the cyclization of α,α-dichlorotoluene sulfonyl–substituted hydrazone with a primary amine. frontiersin.org

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method for producing thiazole rings, involving the reaction of an α-haloketone with a thioamide. Derivatives of this compound could be elaborated into the required precursors for such syntheses. For example, the tetrazole unit could be part of the thioamide component. Reactions to form thiazole derivatives are often conducted in ethanol under reflux conditions. nih.gov The synthesis of thiazoles can be accomplished through various routes, including the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides or copper-catalyzed condensations of oximes, anhydrides, and potassium thiocyanate. organic-chemistry.org

Derivatizing Agents for Chemical Modifications

The bifunctional nature of this compound, possessing both a reactive tetrazole ring and a terminal hydroxyl group, makes it a versatile derivatizing agent for chemical modifications. The tetrazole ring is considered a bioisostere of the carboxylic acid group, sharing similar pKa values and steric properties, which allows it to be substituted for carboxylic acids in drug design to enhance metabolic stability and bioavailability. nih.gov

The hydroxyl group on the ethanol side chain offers a reactive site for a wide range of chemical transformations, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Formation of ethers through reactions like the Williamson ether synthesis.